Ethanedioyl dibromide

Description

Significance of Acyl Bromides in Advanced Organic Synthesis

Acyl halides are organic compounds derived from oxoacids by replacing a hydroxyl group with a halide group. wikipedia.org Specifically, acyl bromides are a class of organic compounds derived from carboxylic acids where the hydroxyl (-OH) group has been replaced by a bromine atom. goong.com They possess the general formula RCOBr, where R represents a hydrocarbon chain or group. goong.com

In the realm of organic synthesis, acyl bromides are prized for their high reactivity, often surpassing that of their chloride counterparts. fiveable.me This heightened reactivity stems from the larger size and lower electronegativity of the bromine atom, making them more susceptible to nucleophilic acyl substitution reactions. fiveable.me This characteristic is advantageous for the synthesis of various carboxylic acid derivatives, such as esters and amides. goong.comfiveable.me Acyl bromides are key intermediates in the alpha-bromination of carboxylic acids, a valuable method for introducing a bromine atom at the carbon adjacent to the carbonyl group. fiveable.me Their versatility makes them crucial building blocks in the synthesis of complex molecules, including pharmaceuticals, dyes, and polymers. teachy.appteachy.ai

Historical Context of Ethanedioyl Halides in Chemical Transformations

The study of ethanedioyl halides, including the dichloride and dibromide, is rooted in the broader history of carboxylic acid derivatives. The oxidation of alcohols to form carboxylic acids is a foundational reaction in organic chemistry, with a history tracing back to early investigations of alcohol chemistry. quizlet.com The subsequent conversion of these acids into more reactive species like acyl halides has been a pivotal development.

While specific historical details on the initial synthesis of ethanedioyl dibromide are not extensively documented in readily available sources, the use of related compounds like oxalyl chloride has been prevalent for over a century in various chemical transformations. researchgate.net Oxalyl chloride, an inexpensive and commercially available chemical, is widely used in chlorination, oxidation, and other reactions. researchgate.net The exploration of this compound likely followed the established utility of its chloride analog, with researchers seeking to harness the unique reactivity of the bromide version.

Key Properties of this compound

| Property | Value |

| Molecular Formula | C2Br2O2 nih.gov |

| Molecular Weight | 215.83 g/mol nih.gov |

| CAS Number | 15219-34-8 nih.gov |

| Physical State | Liquid chemdad.com |

| Melting Point | -19 °C chemdad.com |

| Boiling Point | 16-17 °C at 10 mmHg chemdad.com |

| Refractive Index | n20/D 1.522 (lit.) sigmaaldrich.com |

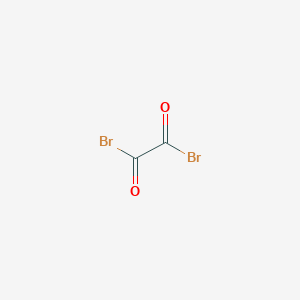

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxalyl dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2O2/c3-1(5)2(4)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZLVNXWYDFQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065869 | |

| Record name | Ethanedioyl dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Oxalyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15219-34-8 | |

| Record name | Ethanedioyl dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15219-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioyl dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioyl dibromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioyl dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanedioyl dibromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZQ2D2RT2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies Involving Ethanedioyl Dibromide

Reactant in Carbon-Substituted Iminium Salt Synthesis

Ethanedioyl dibromide is a key reagent in the formation of carbon-substituted iminium salts. lookchem.comsigmaaldrich.comchemicalbook.com These salts are valuable intermediates in organic synthesis, acting as precursors to a wide range of more complex molecules. The high reactivity of the acyl bromide functionalities in this compound facilitates its reaction with amides or similar nitrogen-containing compounds to generate the desired iminium species.

Exploration of Reaction Conditions and Yield Optimization

The synthesis of carbon-substituted iminium salts using this compound is influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the starting materials. For instance, the reaction is often carried out in an inert solvent like dichloromethane. sigmaaldrich.com The optimization of these conditions is critical to maximize the yield and purity of the resulting iminium salt.

Detailed studies on reaction kinetics and the impact of substituent effects on the starting amide and the this compound itself are areas of ongoing research to further refine these synthetic methodologies. The table below summarizes typical reaction parameters that can be adjusted for optimization.

| Parameter | Condition | Purpose |

| Solvent | Inert, aprotic (e.g., dichloromethane, acetonitrile) | To prevent side reactions with the highly reactive this compound. |

| Temperature | Typically low to ambient | To control the reaction rate and minimize decomposition of reactants and products. |

| Stoichiometry | Equimolar or slight excess of one reactant | To ensure complete conversion of the limiting reagent. |

| Reaction Time | Varies depending on reactants and temperature | Monitored by techniques like TLC or NMR to determine the point of maximum yield. |

Stereochemical Control in Iminium Salt Formation

Achieving stereochemical control during the formation of iminium salts is a significant challenge in organic synthesis. When chiral centers are present in the starting materials, the reaction with this compound can potentially lead to the formation of diastereomers. The development of stereoselective methods for this transformation is an active area of investigation.

The use of chiral auxiliaries or catalysts can influence the stereochemical outcome of the reaction, leading to the preferential formation of one stereoisomer over another. The precise control over stereochemistry is paramount when synthesizing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Precursor for Mutasynthon Generation

This compound plays a vital role as a precursor in the generation of mutasynthons, which are synthetic building blocks used in the process of mutasynthesis. sigmaaldrich.comchemicalbook.com Mutasynthesis is a powerful biotechnological technique that combines chemical synthesis with microbial fermentation to produce novel analogs of natural products.

Application in Ansamitocin Derivative Mutasynthesis

One of the notable applications of this compound-derived mutasynthons is in the mutasynthesis of ansamitocin derivatives. chemicalbook.comsigmaaldrich.com Ansamitocins are a class of macrolide antibiotics with potent antitumor activity. nih.gov By feeding chemically synthesized mutasynthons, derived in part from this compound, to a mutant strain of the ansamitocin-producing microorganism Actinosynnema pretiosum, novel ansamitocin analogs can be generated. chemicalbook.comsigmaaldrich.com This technique allows for the introduction of chemical diversity into the ansamitocin scaffold that would be difficult to achieve through traditional synthetic methods alone. thieme-connect.ded-nb.info

The table below illustrates the general workflow of ansamitocin mutasynthesis involving this compound.

| Step | Process | Key Components |

| 1 | Mutasynthon Synthesis | This compound, other organic precursors |

| 2 | Mutant Strain Cultivation | Actinosynnema pretiosum (mutant blocked in the natural starter unit biosynthesis) |

| 3 | Mutasynthon Feeding | Addition of the synthesized mutasynthon to the fermentation broth |

| 4 | Fermentation & Biosynthesis | The microorganism incorporates the mutasynthon into the ansamitocin structure |

| 5 | Isolation & Characterization | Extraction and purification of the novel ansamitocin derivatives |

Biotechnological Implications of Mutasynthon Reactivity

The reactivity of the mutasynthons derived from this compound is a key determinant of the success of the mutasynthetic process. The mutasynthon must be readily taken up by the microorganism and efficiently incorporated by its biosynthetic machinery. The chemical handles introduced via the this compound moiety can also be exploited for further chemical modifications of the resulting natural product analogs, expanding the accessible chemical space. d-nb.info This approach has significant biotechnological implications, offering a pathway to new drug candidates with improved efficacy, selectivity, or pharmacokinetic properties. nih.gov

Utility in Cyclization Reactions for CRF1 Receptor Antagonists

This compound is also employed as a reactant in cyclization reactions to synthesize antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor. lookchem.comsigmaaldrich.comchemicalbook.com CRF1 receptor antagonists are a class of compounds being investigated for the treatment of stress-related disorders such as anxiety and depression. mdpi.com

The reaction typically involves the use of this compound to facilitate the formation of a heterocyclic ring system, which is a common structural motif in many CRF1 receptor antagonists. The high reactivity of this compound allows for efficient ring closure under relatively mild conditions. The specific reaction partners and conditions will vary depending on the target antagonist's structure. This synthetic strategy has proven to be a valuable tool in the development of new therapeutic agents targeting the CRF1 receptor. mdpi.comsigmaaldrich.com

Mechanistic Studies of Cyclization Pathways

This compound has been identified as a reactant in cyclization reactions to produce corticotropin-releasing factor 1 (CRF1) receptor antagonists. irb.hrorganic-chemistry.org These antagonists are of significant interest in medicinal chemistry for their potential to treat stress-related disorders such as anxiety and depression. beilstein-journals.org The synthesis of such antagonists often involves the construction of a core heterocyclic scaffold, such as a pyrimidine (B1678525) ring system. beilstein-journals.orgslideshare.net

Analog Synthesis and Structure-Activity Relationships

A significant application of this compound is in the synthesis of precursors for the mutational biosynthesis of ansamitocin analogs. irb.hrorganic-chemistry.org Ansamitocins are a class of maytansinoid antibiotics with potent antitumor activity, which they exert by inhibiting tubulin polymerization. bhu.ac.innih.govnih.gov The generation of novel ansamitocin derivatives is a key strategy for developing new anticancer agents with improved therapeutic windows. bhu.ac.in

The process of mutational biosynthesis, or mutasynthesis, involves feeding synthetic precursors, known as mutasynthons, to a mutant strain of a microorganism (like Actinosynnema pretiosum) that is blocked in the natural biosynthetic pathway of the target compound. fiveable.mejchr.orgdavuniversity.org this compound is utilized as a reactant for the chemical synthesis of these mutasynthons, which are typically modified aminobenzoic acid derivatives. irb.hrorganic-chemistry.orgdavuniversity.org These synthetic precursors are then incorporated by the microorganism to produce a diverse library of ansamitocin analogs. fiveable.me

Structure-activity relationship (SAR) studies on these synthesized analogs have revealed critical insights into the features required for biological activity. A consistent finding across multiple studies is the crucial role of the ester side chain at the C3 position of the ansamitocin core. nih.govjchr.orgdavuniversity.org Analogs that possess this ester functionality exhibit strong antiproliferative activity against various cancer cell lines, whereas derivatives lacking this feature are often inactive. jchr.orgdavuniversity.org The nature of this C3-ester, including factors like chain length and steric hindrance, has been shown to influence cytotoxicity. bhu.ac.in

Table 1: Structure-Activity Relationship of Ansamitocin Analogs

| Ansamitocin Analog Feature | Effect on Antiproliferative Activity | Reference(s) |

| Presence of C3-ester side chain | Essential for high cytotoxicity | nih.govjchr.orgdavuniversity.org |

| Absence of C3-ester side chain | Leads to inactive compounds | jchr.orgdavuniversity.org |

| Modification of C3-ester (chain length, steric hindrance) | Modulates the level of cytotoxicity | bhu.ac.in |

| Deoxygenation at C-7 | Generally reduces activity unless a C3-ester is present | jchr.org |

This table is interactive. Click on the headers to sort the data.

Asymmetrical Synthesis of Glycosyl Halides

This compound is a key reagent in the asymmetrical synthesis of glycosyl halides, particularly glycosyl bromides. irb.hrorganic-chemistry.org These compounds are fundamental building blocks in carbohydrate chemistry, serving as reactive glycosyl donors for the formation of glycosidic linkages in the synthesis of oligosaccharides and glycoconjugates. acs.orgresearchgate.net

Stereoselective Bromination via this compound

The conversion of a sugar hemiacetal to a glycosyl bromide can be achieved with high efficiency and stereocontrol using this compound. scribd.com A widely used method involves the reaction of a protected sugar hemiacetal with this compound in the presence of a catalytic amount of a N,N-dialkylformamide, such as N,N-dimethylformamide (DMF). scribd.com

The mechanism of this reaction involves the in situ formation of a Vilsmeier-type salt from the reaction of this compound and DMF. This Vilsmeier salt is the active halogenating agent. The reaction typically proceeds with inversion of configuration at the anomeric center. For example, a β-hemiacetal will predominantly yield the α-glycosyl bromide. The stereoselectivity is influenced by the protecting groups on the sugar, with neighboring participating groups (like an acyl group at C2) often leading to the formation of 1,2-trans glycosyl halides. The use of polymer-supported dialkylformamides has been explored to simplify the purification process, allowing for the isolation of the pure glycosyl bromide after simple filtration and solvent evaporation. scribd.com

Table 2: Synthesis of Glycosyl Halides using this compound

| Starting Material (Sugar Hemiacetal) | Reagents | Product (Glycosyl Halide) | Key Outcome | Reference(s) |

| 2,3,4,6-Tetra-O-benzyl-D-glucose | (COBr)₂, Polymer-supported dialkylformamide, CH₂Cl₂ | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | High yield, high purity after filtration | scribd.com |

| Protected 2-deoxy-sugar hemiacetal | (COBr)₂, Promoter System (e.g., CP-3) | 2-deoxy-glycosyl bromide | Effective for secondary alcohol nucleophiles | |

| Various protected hemiacetals | (COBr)₂, DMF (catalyst) | Corresponding glycosyl bromides | General and high-yielding method | scribd.com |

This table is interactive. Click on the headers to sort the data.

Role in Carbohydrate Chemistry and Pharmaceutical Precursors

Glycosyl halides synthesized using this compound are vital intermediates in modern carbohydrate chemistry. Their high reactivity makes them excellent glycosyl donors in Koenigs-Knorr type glycosylation reactions, which are fundamental for the assembly of complex oligosaccharides. acs.org These oligosaccharides are themselves crucial components of many biologically active molecules, including glycoproteins and glycolipids, which play roles in cell recognition, signaling, and immune responses.

The ability to synthesize stereochemically defined glycosyl bromides allows for the construction of specific glycosidic linkages, which is essential for producing biologically active carbohydrates and their analogs for pharmaceutical research. These synthetic carbohydrates can serve as precursors for vaccines, therapeutic agents, and tools for studying biological processes. For instance, the synthesis of fragments of complex natural products like chromomycin (B10761888) A3 has utilized glycosyl bromides derived from deoxy-sugars.

Reactivity in Reactions with Alkynyl Aryl Phosphine (B1218219) Oxides

The reaction of this compound with tertiary phosphine oxides, particularly those containing unsaturated functionalities like alkynes, has been investigated as a route to novel phosphorus-containing compounds. These reactions showcase the utility of this compound in activating phosphine oxides and promoting subsequent transformations.

Investigation of Reaction Pathways and Product Distribution

Research into the reaction of this compound with alkynyl aryl phosphine oxides has revealed distinct reaction pathways and product distributions that differ from those observed with its chloro-analog, oxalyl chloride. The structure of the phosphine oxide starting material plays a critical role in determining the final product.

When triaryl phosphine oxides containing an internal alkyne group are reacted with this compound, the major products are novel benzophosphole-based quaternary phosphonium (B103445) tribromide salts. In contrast, when benzyl (B1604629) diaryl phosphine oxides containing an alkyne are subjected to the same conditions, the reaction yields E-configured phosphonylated dibromoalkenes.

The proposed pathway involves the initial formation of a quaternary phosphonium salt intermediate through the reaction of the phosphine oxide with this compound. This reactive intermediate then undergoes further transformation depending on its structure. For the triaryl phosphine oxides, an intramolecular cyclization involving the alkyne leads to the benzophosphole system. For the benzyl phosphine oxides, a different rearrangement and bromination sequence occurs to give the acyclic dibromoalkene product. These phosphonium tribromide products have also been shown to act as effective brominating agents for various substrates, highlighting their synthetic potential.

Table 3: Product Distribution in the Reaction of Alkynyl Phosphine Oxides with this compound

| Phosphine Oxide Substrate Type | Reagents | Major Product Type | Reference(s) |

| Triaryl phosphine oxide (with internal alkyne) | (COBr)₂, Toluene, Heat | Benzophosphole quaternary phosphonium tribromide | |

| Benzyl diaryl phosphine oxide (with alkyne) | (COBr)₂, Toluene, Heat | E-Phosphonylated dibromoalkene |

This table is interactive. Click on the headers to sort the data.

Synthetic Scope and Limitations of this compound

This compound, also known as oxalyl bromide, is a reactive chemical compound utilized in organic synthesis for a variety of transformations. Its utility primarily revolves around its function as a brominating agent and an activator for certain functional groups. However, its high reactivity also imposes several limitations on its use.

The synthetic applications of this compound are diverse. A significant use is in the conversion of carboxylic acids to acyl bromides. This reaction is analogous to the more common conversion of carboxylic acids to acyl chlorides using ethanedioyl chloride (oxalyl chloride). acs.orgiitk.ac.in The resulting acyl bromides are valuable intermediates for the synthesis of esters, amides, and other carbonyl derivatives. iitk.ac.in

In conjunction with dimethyl sulfoxide (B87167) (DMSO), this compound serves as a highly efficient brominating agent for a range of unsaturated compounds. organic-chemistry.orgorganic-chemistry.org This combination has been shown to effectively brominate alkenes, alkynes, and ketones under mild conditions, offering short reaction times and excellent yields of dibromides and α-bromoketones. organic-chemistry.orgorganic-chemistry.org The in situ generated bromodimethylsulfonium bromide is the active brominating species in these transformations. organic-chemistry.org This method presents an alternative to using molecular bromine, which is often more hazardous. organic-chemistry.org

Furthermore, this compound is employed in reactions with tertiary phosphines and their oxides. These reactions generate quaternary phosphonium salts, which can act as intermediates for the bromination of alcohols and the dibromination of unsaturated hydrocarbons. sioc-journal.cn Interestingly, the reaction of alkynyl aryl phosphine oxides with this compound can lead to the formation of novel benzophosphonium tribromides and trans-phosphoryl dibromoalkenes, showcasing a different reaction pathway compared to its chloride counterpart. sioc-journal.cn

The scope of this compound also extends to the synthesis of heterocyclic compounds and other functionalized molecules. For instance, it can be used in the preparation of thiohydroxamic esters from carboxylic acids, which are precursors for radical decarboxylation reactions. ru.nl While not as extensively documented as its chloride analog, the reactivity profile of this compound suggests its potential in various cyclization and functionalization reactions, mirroring the applications of ethanedioyl chloride in processes like the Swern oxidation and Friedel-Crafts acylations. wikipedia.org

Despite its utility, the application of this compound is subject to several limitations. Its high reactivity makes it extremely sensitive to moisture. fishersci.com It readily hydrolyzes in the presence of water to form oxalic acid and hydrogen bromide, necessitating the use of anhydrous reaction conditions. fishersci.com This sensitivity can complicate its handling and storage.

The reactivity of this compound can also lead to a lack of selectivity with substrates containing multiple reactive functional groups. The potential for unwanted side reactions, such as bromination of sensitive moieties, must be carefully considered during reaction design. Similar to ethanedioyl chloride, its reactions can be exothermic and may require careful temperature control to minimize the formation of byproducts. numberanalytics.comnumberanalytics.com

The thermal stability of this compound can also be a limiting factor. Decomposition upon heating can restrict its use in reactions that require elevated temperatures. The choice between this compound and ethanedioyl chloride often hinges on the desired reactivity, with the bromide generally being more reactive but potentially less selective.

A summary of selected synthetic applications of this compound is presented in the table below.

| Reactant Class | Reagent(s) | Product Class | Reaction Type |

| Carboxylic Acids | This compound | Acyl Bromides | Acyl Halogenation |

| Alkenes | This compound, DMSO | Vicinal Dibromides | Bromination |

| Alkynes | This compound, DMSO | Dibromoalkenes | Bromination |

| Ketones | This compound, DMSO | α-Bromoketones | Bromination |

| Alcohols (via phosphonium salts) | This compound, Tertiary Phosphine | Alkyl Bromides | Bromination |

| Alkynyl Aryl Phosphine Oxides | This compound | Benzophosphonium Tribromides / trans-Phosphoryl Dibromoalkenes | Cyclization/Addition |

Mechanistic Investigations of Ethanedioyl Dibromide Reactions

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction type for acyl halides. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the halide leaving group. masterorganicchemistry.comlibretexts.org This process typically proceeds through a tetrahedral intermediate. libretexts.org

Comparative Analysis with Ethanedioyl Dichloride Reactivity

The reactivity of ethanedioyl dibromide in nucleophilic acyl substitution is often compared to its chlorinated analog, ethanedioyl dichloride. A key difference lies in the leaving group ability of the halide. Bromide is a better leaving group than chloride due to its lower electronegativity and greater polarizability. This generally makes this compound more reactive than ethanedioyl dichloride in these substitution reactions.

The general mechanism for nucleophilic acyl substitution is illustrated below:

Step 1: Nucleophilic Attack: The nucleophile attacks one of the carbonyl carbons of this compound, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate.

Step 2: Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the bromide ion as the leaving group.

This two-step process, known as the addition-elimination mechanism, is characteristic of nucleophilic acyl substitution reactions. masterorganicchemistry.com The enhanced reactivity of the dibromide can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the departure of the leaving group.

Influence of Nucleophile Structure on Reaction Kinetics

The rate of nucleophilic acyl substitution reactions involving this compound is significantly influenced by the structure and nature of the nucleophile. The reaction kinetics are typically second-order, with the rate dependent on the concentrations of both the this compound and the nucleophile. pressbooks.publibretexts.org

The nucleophilicity of the attacking species is a primary determinant of the reaction rate. Stronger nucleophiles, which are more electron-rich and less sterically hindered, will react more rapidly. For instance, primary amines are generally more reactive than secondary amines due to reduced steric hindrance around the nucleophilic nitrogen atom.

The steric bulk of the nucleophile can also play a crucial role. nih.gov Highly hindered nucleophiles may experience slower reaction rates due to the difficulty in approaching the electrophilic carbonyl carbon. This effect is particularly pronounced in reactions with sterically demanding substrates. nih.gov

A study on the reaction of various nucleophiles with compounds containing multiple leaving groups provides insight into these factors. Although not directly on this compound, the principles of how leaving group ability and nucleophile strength affect reaction rates are transferable. nih.gov

| Nucleophile Type | General Reactivity Trend | Governing Factors |

| Primary Amines | High | High nucleophilicity, low steric hindrance |

| Secondary Amines | Moderate to High | Good nucleophilicity, moderate steric hindrance |

| Alcohols | Moderate | Lower nucleophilicity than amines |

| Water | Low | Weak nucleophile |

Role as an Electrophilic Reagent

This compound serves as a potent electrophile due to the presence of two electron-deficient carbonyl carbons. pressbooks.pub This electrophilicity is central to its utility in various organic transformations.

Electrophilic Activation of Substrates

This compound can be used to activate substrates for subsequent reactions. For example, it can react with carboxylic acids to form highly reactive acyl bromides. This in-situ activation is a common strategy in organic synthesis to facilitate reactions that would otherwise be sluggish.

The activation process involves a nucleophilic attack by the carboxylic acid oxygen on the carbonyl carbon of this compound, followed by the elimination of HBr and carbon dioxide, to generate the corresponding acyl bromide.

Selectivity in Multi-functional Molecule Transformations

The high reactivity of this compound allows for selective transformations in molecules containing multiple functional groups. By carefully controlling reaction conditions, such as temperature and the choice of nucleophile, it is possible to target specific functional groups.

For instance, in a molecule containing both an alcohol and a less reactive functional group, this compound can be used to selectively acylate the alcohol. This selectivity is often driven by the inherent differences in the nucleophilicity of the functional groups present in the substrate. The development of selective inhibitors for protein kinases like IRAK4 highlights the importance of achieving selectivity in reactions with multi-functional molecules. osti.gov

Potential as a Radical Precursor

Recent research has explored the generation of radicals from related oxalate (B1200264) compounds under photoredox catalysis conditions. beilstein-journals.org While direct evidence for this compound as a radical precursor is not extensively documented in the initial search, the chemistry of related oxalates suggests a potential pathway.

The cleavage of the C-O or C-X (where X is a halogen) bond can lead to the formation of acyl or alkyl radicals. For example, cyclic oxalates have been shown to form alkyl radicals under iridium photocatalysis. beilstein-journals.org It is conceivable that under appropriate photochemical or thermal conditions, the C-Br bond in this compound could undergo homolytic cleavage to generate acyl radicals. These radicals could then participate in various radical-mediated transformations.

Further investigation is required to fully elucidate the potential of this compound as a precursor for generating radicals and to explore its applications in radical chemistry.

Comparative Analysis with Other Acyl Halides

Reactivity and Selectivity

The reactivity of acyl halides is a critical factor in their application. Acyl bromides, including ethanedioyl dibromide, are generally more reactive than their chloride counterparts. fiveable.me This increased reactivity is attributed to the bromine atom being a better leaving group than chlorine. However, this also makes them more sensitive to moisture. fiveable.me

When comparing this compound to ethanedioyl dichloride (oxalyl chloride), the former's higher reactivity can be advantageous in certain synthetic scenarios. However, oxalyl chloride is more commonly used and is a versatile reagent in its own right, employed in chlorination, oxidation, dehydration, and other reactions. researchgate.net The choice between the two often depends on the specific requirements of the reaction, including desired reactivity and tolerance to moisture.

Computational and Theoretical Studies of Ethanedioyl Dibromide

Conformational Analysis in Gaseous Phase

The study of the three-dimensional arrangement of atoms in ethanedioyl dibromide, particularly in the gas phase, has revealed the existence of different rotational isomers, or conformers. The primary conformers of interest are the s-trans and gauche forms, which are differentiated by the rotation around the central carbon-carbon single bond.

Determination of s-trans and gauche Conformer Ratios

The relative amounts of the s-trans and gauche conformers in gaseous this compound have been determined using experimental methods like gas electron diffraction. These studies have shown that the s-trans conformer, where the two bromine atoms are on opposite sides of the C-C bond, is the more stable and therefore more abundant form. rsc.org The less stable gauche conformer, where the bromine atoms are in a staggered arrangement, exists in a smaller proportion.

The equilibrium between these two conformers is temperature-dependent. As the temperature increases, the population of the higher-energy gauche conformer also increases.

Table 1: Conformer Ratios of Gaseous this compound

| Conformer | Relative Abundance | Stability |

|---|---|---|

| s-trans | More abundant | More stable |

| gauche | Less abundant | Less stable |

Quantum Chemical Calculations of Conformational Energies

Quantum chemical calculations have been instrumental in providing a theoretical basis for the observed conformational preferences of this compound. rsc.orgnih.gov These computational methods, including various levels of theory, are used to calculate the potential energy surface of the molecule as a function of the dihedral angle around the central C-C bond. nih.gov

These calculations consistently show that the s-trans conformer corresponds to the global energy minimum, confirming its higher stability compared to the gauche form. The energy difference between the two conformers has been a key value sought in these studies.

Thermodynamic Function Calculations

The thermodynamic properties of this compound, such as entropy, heat capacity, and enthalpy, can be derived from both experimental measurements and theoretical calculations that consider the mixture of conformers. rsc.orgrsc.orgresearchgate.net

Statistical Mechanical Approaches for Entropy and Heat Capacity

Statistical mechanics provides the tools to calculate macroscopic thermodynamic properties like entropy and heat capacity from the microscopic properties of the molecules. cam.ac.uklehman.eduox.ac.uk For this compound, this involves using data from vibrational spectroscopy and the calculated rotational constants for both the s-trans and gauche conformers.

Enthalpy Determination from Conformational Mixtures

The enthalpy difference between the s-trans and gauche conformers can be determined experimentally by studying the temperature dependence of their equilibrium. Gas electron diffraction experiments performed at various temperatures provide the necessary data to apply the van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature and the enthalpy of the reaction.

This analysis allows for the determination of the enthalpy difference (ΔH°) between the two conformers, providing a quantitative measure of their relative energetic stability.

Reaction Mechanism Modeling

Computational modeling has been a valuable tool for investigating the reaction mechanisms of this compound. hkedcity.net These theoretical studies offer insights into the transition states and pathways of various chemical transformations.

For instance, the photolysis of this compound has been a subject of such modeling to understand the dynamics of the carbon-bromine bond cleavage and the subsequent behavior of the resulting radical species. Furthermore, theoretical models can be used to explore the potential energy surfaces of reactions between this compound and other molecules, helping to predict reaction feasibility and product outcomes.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) has emerged as a robust method for investigating the molecular properties of compounds like this compound. DFT calculations are particularly valuable for mapping the potential energy surface of a molecule, which in turn allows for the identification of stable conformations (minima) and the transition states that connect them.

A notable computational investigation into the torsional potential of oxalyl halides, including this compound (referred to as oxalyl bromide), has provided significant insights. nih.gov This study utilized high-level quantum chemical methods, including CCSD(T), often considered the gold standard, to benchmark the performance of various DFT functionals. nih.gov

The research revealed that the potential energy surface of this compound is remarkably flat between dihedral angles of 80° and 140°. nih.gov Through unconstrained optimization using the M05-2X functional with a def2QZVPP basis set, a true minimum was located at a dihedral angle of approximately 87.4°, and a true transition state was identified at about 112.9°. nih.gov Force constant analysis confirmed the nature of these stationary points. nih.gov

The performance of different DFT functionals in accurately reproducing the torsional profile was a key aspect of this research. It was found that for molecules containing heavy halogens like bromine, many common functionals struggle to accurately predict barrier heights, with some even introducing artificial minima. nih.gov However, the M05-2X and M06-2X functionals were shown to be more reliable in replicating the reference CCSD(T) torsional profile for this compound. nih.gov This highlights the importance of selecting an appropriate functional for obtaining accurate results in computational studies of halogenated compounds.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Minimum Energy Conformation (Dihedral Angle) | 87.36° | M05-2X/def2QZVPP | nih.gov |

| Transition State (Dihedral Angle) | 112.93° | M05-2X/def2QZVPP | nih.gov |

Energy Profiles and Reaction Rate Prediction

An energy profile, or reaction coordinate diagram, is a theoretical representation of the energy of a chemical system as it progresses along a reaction pathway. These profiles are derived from the potential energy surface and are fundamental to understanding reaction kinetics. The peaks on an energy profile correspond to transition states, and the valleys represent intermediates or stable species. The energy difference between the reactants and the highest transition state is the activation energy (ΔG‡), a critical factor in determining the reaction rate.

For the internal rotation of this compound, the DFT studies have characterized the essential components of an energy profile: a stable conformer and the transition state for rotation. The energy difference between these two points represents the activation barrier for the conformational change. While a full energy profile for a specific chemical reaction involving this compound, such as its decomposition or reaction with a nucleophile, is not detailed in the searched literature, the principles of its construction are well-established.

The prediction of reaction rates from theoretical calculations is a more complex endeavor. The rate of a reaction is not only dependent on the activation energy but also on temperature and entropic factors, as described by transition state theory. While the activation energy for the torsional barrier in this compound can be calculated from the energy difference between the minimum and the transition state, the specific rate constants for its reactions have not been explicitly reported in the reviewed computational studies.

The following table illustrates the type of data that would be derived from a complete energy profile for a hypothetical reaction.

| Component | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + Nucleophile) | 0.0 | Initial state of the system. |

| Transition State 1 | +ΔG‡ | Highest energy point on the reaction path, determines the reaction rate. |

| Intermediate | +ΔG_int | A metastable species formed during the reaction. |

| Transition State 2 | +ΔG‡' | Energy barrier for the conversion of the intermediate to products. |

| Products | -ΔG_rxn | Final state of the system. |

Environmental and Toxicological Implications in Research Contexts

Structure-Activity Relationships (SAR) in Environmental Studies

Structure-Activity Relationship (SAR) analysis in toxicology is a method used to relate the chemical structure of a compound to its toxicological activity researchgate.netnih.govsemanticscholar.org. For ethanedioyl dibromide, its high reactivity is a key determinant of its environmental and toxicological profile. As an acyl bromide, the presence of two carbonyl groups enhances the electrophilicity of the carbonyl carbons, making the molecule susceptible to nucleophilic attack fiveable.me. The bromine atoms are good leaving groups, further contributing to its reactivity.

In the context of environmental studies, the SAR of this compound and related organobromine compounds suggests that the presence and position of the bromine atoms significantly influence toxicity. For instance, in a series of halo-substituted carbonyl compounds, those with an alpha-halogen were found to be reactive towards thiols, with the order of reactivity being I > Br > Cl > F nih.gov. This reactivity towards biological nucleophiles like thiols (present in amino acids such as cysteine) is a key mechanism of toxicity for many electrophilic compounds. The toxicity of organobromine compounds has also been correlated with their lipophilicity; however, for a small and highly reactive molecule like this compound, reactivity is likely the dominant factor driving its acute toxicity in aquatic environments nih.gov.

Table 1: General Structure-Activity Relationships for Acyl Halides and Organobromine Compounds in Environmental Contexts

| Structural Feature | Influence on Reactivity and Toxicity |

| Acyl Bromide Group (-COBr) | High electrophilicity of the carbonyl carbon leads to high reactivity with nucleophiles. |

| Number of Acyl Bromide Groups | The presence of two such groups in this compound increases the potential for cross-linking with biological macromolecules. |

| Leaving Group (Br) | Bromide is a good leaving group, facilitating nucleophilic acyl substitution reactions. |

| Lipophilicity (LogP) | Generally, higher lipophilicity increases bioaccumulation and toxicity for larger organobromine compounds. For small, reactive molecules, reactivity is a more dominant factor in acute toxicity. |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

The development of QSAR models for predicting the aquatic toxicity of reactive chemicals often incorporates descriptors that account for their electrophilicity and reactivity towards nucleophiles nih.gov. Machine learning-based QSAR models have shown promise in predicting the reaction kinetics of reactive bromine species with organic compounds, which can be analogous to their interactions with biological molecules nih.gov. These models often use a combination of molecular fingerprints and quantum chemical descriptors to achieve better predictive performance nih.gov.

Table 2: Key Descriptor Classes for QSAR Modeling of Reactive Electrophiles

| Descriptor Class | Examples | Relevance to this compound |

| Electronic Descriptors | HOMO/LUMO energies, partial charges | Quantify the electrophilicity and susceptibility to nucleophilic attack. |

| Topological Descriptors | Molecular connectivity indices | Describe the size, shape, and branching of the molecule. |

| Quantum Chemical Descriptors | Bond dissociation energies, reaction enthalpies | Model the reactivity and stability of the molecule. |

| Molecular Fingerprints | Substructure-based descriptors | Identify key functional groups responsible for reactivity. |

Pathways to Oxalic Acid Formation from Hydroxyl Radical Substitutions

A significant aspect of the environmental and toxicological profile of this compound is its degradation to oxalic acid, a naturally occurring and biodegradable compound. This transformation can be initiated by hydroxyl radicals (•OH), which are highly reactive species found in various environmental compartments and biological systems.

Environmental Fate and Degradation Mechanisms

The environmental fate of this compound is largely governed by its high reactivity. In aqueous environments, it is expected to undergo rapid hydrolysis. Acyl halides, in general, react readily with water to form the corresponding carboxylic acid and a hydrogen halide savemyexams.compressbooks.pub. In the case of this compound, hydrolysis would yield oxalic acid and hydrogen bromide.

Hydrolysis Reaction: (COBr)₂ + 2H₂O → (COOH)₂ + 2HBr

Beyond hydrolysis, photodegradation can also contribute to the breakdown of organic compounds in the environment. While specific photolysis studies on this compound are limited, research on other organic compounds indicates that sunlight can induce degradation, and the presence of photosensitizers can accelerate this process.

A crucial degradation pathway involves the reaction with hydroxyl radicals. Ab initio studies have shown that the substitution of bromine atoms in this compound by hydroxyl radicals is an energetically favorable process that leads to the formation of oxalic acid.

Microbial degradation is another important process for the removal of organic pollutants from the environment nih.govnih.gov. While specific studies on the microbial degradation of this compound are scarce, microorganisms are known to metabolize a wide range of halogenated organic compounds nih.govnih.gov. The initial step in the biodegradation of such compounds often involves dehalogenation, which can occur through various enzymatic reactions nih.gov. Following dehalogenation, the resulting organic acid can typically be readily utilized by microorganisms as a carbon and energy source.

Table 3: Potential Environmental Degradation Pathways for this compound

| Degradation Pathway | Description | Primary Products |

| Hydrolysis | Reaction with water. | Oxalic acid, Hydrogen bromide |

| Photolysis | Degradation by sunlight. | Potentially smaller organic fragments and bromide ions. |

| Reaction with Hydroxyl Radicals | Substitution of bromine atoms by •OH. | Oxalic acid, Bromine radicals |

| Microbial Degradation | Enzymatic breakdown by microorganisms. | Likely involves initial dehalogenation followed by metabolism of the resulting organic acid. |

Metabolic Conversion Pathways in Biological Systems

In biological systems, the metabolic fate of this compound is also expected to be dominated by its high reactivity. Upon absorption, it would likely react with water and various biological nucleophiles. The primary metabolic conversion is anticipated to be hydrolysis to oxalic acid.

Enzymatic processes may also play a role in the biotransformation of this compound. For instance, esterases and other hydrolases could potentially catalyze its hydrolysis. The biotransformation of halogenated compounds is a well-documented phenomenon, with various enzymes capable of cleaving carbon-halogen bonds nih.gov.

The reaction with endogenous nucleophiles, such as glutathione, is a common detoxification pathway for electrophilic compounds. However, this can also lead to the depletion of cellular antioxidants and contribute to toxicity. The high reactivity of this compound suggests that it would readily react with such nucleophiles.

Once formed, oxalic acid can be further metabolized or excreted. In humans and other mammals, oxalic acid is a metabolic end product and is primarily excreted in the urine.

Table 4: Potential Metabolic Conversion Pathways for this compound

| Conversion Pathway | Description | Key Products/Intermediates |

| Abiotic Hydrolysis | Reaction with water within biological fluids. | Oxalic acid, Hydrogen bromide |

| Enzymatic Hydrolysis | Catalysis by hydrolase enzymes. | Oxalic acid, Hydrogen bromide |

| Conjugation with Nucleophiles | Reaction with endogenous nucleophiles like glutathione. | Glutathione conjugates, Depletion of cellular nucleophiles |

| Further Metabolism of Oxalic Acid | Excretion or further breakdown. | Excreted oxalic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.